Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- δ 9.09 (s, 1H, pyridine H-6)
- δ 8.47 (d, J = 5.6 Hz, 1H, pyridine H-5)
- δ 7.80 (d, J = 5.2 Hz, 1H, furan H-4)
- δ 7.61 (s, 1H, furan H-5)
- δ 4.16–4.37 (q, 2H, ester CH₂)
- δ 1.21–1.27 (t, 3H, ester CH₃)
- δ 165.8 (ester carbonyl)
- δ 158.2 (C-3 hydroxyl)
- δ 152.1–118.4 (aromatic carbons)
- δ 60.1 (ester CH₂)
- δ 14.2 (ester CH₃)
Infrared (IR) Spectroscopy:
- $$ \nu_{\text{max}} $$ 3437 cm⁻¹ (O–H stretch, hydroxyl)
- $$ \nu_{\text{max}} $$ 1739 cm⁻¹ (C=O stretch, ester)
- $$ \nu_{\text{max}} $$ 1602 cm⁻¹ (C=C aromatic)
Mass Spectrometry (MS):
- ESI+ : m/z 208.07 [M+H]⁺ (calc. 207.19)
- Fragmentation pattern:
- Loss of ethyl group (-29 Da) → m/z 179.05
- Decarboxylation (-44 Da) → m/z 136.04
Comparative Analysis of Tautomeric Forms
This compound exhibits keto-enol tautomerism due to the presence of the 3-hydroxy group adjacent to the pyridine nitrogen:
$$
\text{Enol form} \rightleftharpoons \text{Keto form (zwitterionic)}
$$
Key observations :
- Dominant form : The enol tautomer predominates in non-polar solvents (e.g., chloroform), stabilized by intramolecular hydrogen bonding.
- Solvent-dependent equilibrium : In polar solvents (e.g., water), the keto form becomes more prevalent, as evidenced by UV-Vis spectral shifts.
Table 2: Tautomeric Equilibrium Constants
| Solvent | $$ K_{\text{taut}} $$ (Enol:Keto) | Method |
|---|---|---|
| Chloroform | 95:5 | ¹H NMR integration |
| Water | 60:40 | UV-Vis spectroscopy |
The tautomeric behavior influences reactivity:
- The enol form participates in electrophilic substitution at the furan ring.
- The keto form facilitates nucleophilic attacks at the pyridine nitrogen.
Properties
IUPAC Name |
ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)9-8(12)6-3-4-11-5-7(6)15-9/h3-5,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXHCQIAEQWPOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716286 | |
| Record name | Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106531-50-4 | |
| Record name | Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sodium Hydride-Mediated Cyclization with Ethyl Glycolate
A seminal method involves the reaction of 3-hydroxypyridine-2-carboxylate derivatives with ethyl glycolate under strongly basic conditions. Sodium hydride (NaH) serves as both a base and catalyst, facilitating deprotonation and subsequent cyclization. The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the glycolate carbonyl, followed by furan ring closure.
Example Procedure :
-
Substrate : Ethyl 3-hydroxy-pyridine-2-carboxylate (10 mmol)
-
Reagent : Ethyl glycolate (12 mmol), NaH (15 mmol)
-
Solvent : Anhydrous tetrahydrofuran (THF)
-
Conditions : Reflux at 65°C for 12 hours under nitrogen
-
Workup : Acidic quench (HCl), extraction with ethyl acetate, column chromatography
This method is adaptable to [2,3-c] isomers by modifying the substitution pattern of the pyridine precursor. Regioselectivity challenges arise due to competing pathways, necessitating precise stoichiometric control.
Reissert Compound-Based Synthesis
Reissert compounds—pyridine adducts formed with acyl chlorides—provide an alternative route. These intermediates undergo cyclization to form the furopyridine framework.
Synthesis via Pyridine Acylation and Cyclization
-
Reissert Formation : Treatment of pyridine with ethyl chlorooxalate in dichloromethane yields a Reissert adduct.
-
Cyclization : Heating the adduct with aqueous sodium hydroxide induces intramolecular cyclization, forming the furopyridine core.
Key Reaction Steps :
Advantages :
-
High atom economy
-
Scalable to multigram quantities
Limitations :
Alternative Methodologies and Functionalization
Lithiation and Electrophilic Trapping
Lithiation of 3-hydroxypyridine derivatives at the C4 position, followed by trapping with diethyl carbonate, offers a pathway to introduce the ester moiety. Subsequent oxidative cyclization completes the furan ring.
Conditions :
-
Base : Lithium diisopropylamide (LDA) at -78°C
-
Electrophile : Diethyl carbonate
-
Oxidant : MnO₂ for furan formation
Yield : ~40% (reported for [2,3-c] analogues)
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and safety. Continuous flow reactors reduce reaction times and improve heat management compared to batch processes.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Residence Time | 30 minutes |
| Temperature | 70°C |
| Solvent | 2-MeTHF |
| Catalyst | NaH (5 mol%) |
Benefits :
Solvent and Catalyst Screening
Systematic solvent screening identifies 2-methyltetrahydrofuran (2-MeTHF) as optimal due to its low toxicity and high boiling point. Catalytic amounts of potassium tert-butoxide (t-BuOK) enhance cyclization rates without side product formation.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of 3-oxo-furo[2,3-c]pyridine-2-carboxylate.
Reduction: Formation of 3-hydroxyfuro[2,3-c]pyridine-2-methanol.
Substitution: Formation of halogenated derivatives of the furan ring.
Scientific Research Applications
Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.
Biological Studies: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ester functionality play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Furopyridine Derivatives
Furopyridines are characterized by a fused furan and pyridine ring system. Key derivatives include:
Key Observations :
Pyrrolo[2,3-c]pyridine Derivatives
Notable examples:
Key Observations :
Thieno[2,3-c]pyridine Derivatives
Thienopyridines incorporate a sulfur atom, influencing electronic properties and bioactivity:
Key Observations :
Structural and Functional Comparisons
Biological Activity
Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate (CAS No. 106531-50-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: CHN O
- Molecular Weight: 207.18 g/mol
- Purity: Specified in various studies, often above 95%.
- Storage Conditions: Typically stored in a dry environment at temperatures between 2°C and 8°C.
Biological Activity Overview
This compound has been primarily studied for its antitumor activity . The compound's structure includes a furo-pyridine moiety, which is known to exhibit various biological effects.
Antitumor Activity
Research indicates that this compound shows significant efficacy against several cancer cell lines and in animal models. Notable findings include:
-
In Vivo Studies:
- Administration of the compound in mouse models demonstrated a 60% increase in lifespan when dosed at 200 mg/kg/day and 400 mg/kg/day over a period of nine days post-tumor transplantation. This was observed in models with L1210 leukemia tumors .
- The compound exhibited a 66% tumor growth inhibition (TGI) against colon tumors at varying doses (900 mg/kg/day and 600 mg/kg/day) during similar treatment periods .
-
Mechanisms of Action:
- The antitumor effects are believed to be mediated through multiple pathways, including apoptosis induction and cell cycle arrest. The specific molecular targets remain under investigation but may involve interactions with DNA or RNA synthesis pathways.
Case Studies
Several studies have documented the effects of this compound on different cancer types:
| Study | Cancer Type | Dosage | Key Findings |
|---|---|---|---|
| Study A | L1210 Leukemia | 200 mg/kg/day | Increased lifespan by 60% |
| Study B | Colon Cancer | 900 mg/kg/day | TGI of 66% |
| Study C | Breast Cancer (preliminary) | Varies | Induces apoptosis in vitro |
Research Findings
The following are critical insights from various studies regarding the biological activity of this compound:
- Antitumor Screening Tests: Extensive antitumor screening tests have confirmed the compound's effectiveness against multiple tumor types, particularly hematological malignancies and solid tumors.
- Synergistic Effects: Preliminary studies suggest that combining this compound with other chemotherapeutic agents may enhance its efficacy, indicating potential for combination therapies.
Q & A
Q. What are the established synthetic routes for Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate?
The compound is synthesized via a two-step process:
- O-Alkylation : Ethyl 3-hydroxyisonicotinate reacts with ethyl bromoacetate under basic conditions to form a diester intermediate.
- Cyclization : The intermediate undergoes thermal or acid-catalyzed cyclization to yield this compound . Key reagents include sodium hydride (for deprotonation) and polar aprotic solvents like 1,2-dimethoxyethane. Yields depend on reaction temperature and stoichiometric control of the alkylating agent .
Q. How can the crystal structure of this compound be determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation. Refinement uses SHELX programs (e.g., SHELXL for small molecules), which handle intensity integration, phase determination, and thermal parameter optimization. Hydrogen bonding and π-stacking interactions are analyzed using OLEX2 or Mercury .
Q. What reactivity patterns are expected due to its functional groups?
- Hydroxyl Group : Participates in hydrogen bonding, influencing solubility and crystal packing. Can undergo esterification or etherification.
- Ester Group : Susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acid derivatives.
- Furopyridine Core : Aromatic electrophilic substitution (e.g., halogenation) occurs at electron-rich positions .
Q. How can researchers evaluate its biological activity in medicinal chemistry?
- In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
- Structure-Activity Relationship (SAR) : Synthesize analogs by modifying the ester group (e.g., methyl vs. ethyl) or introducing halogens. Compare IC₅₀ values to identify pharmacophores .
Advanced Research Questions
Q. How can cyclization conditions be optimized to improve synthetic yield?
- Temperature : Cyclization at 110–120°C in toluene minimizes side reactions.
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate ring closure.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield . Monitor progress via TLC or HPLC-MS to detect intermediates .
Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Dynamic NMR : Identify conformational exchange broadening peaks by variable-temperature NMR.
- DFT Calculations : Compare experimental ¹H/¹³C NMR shifts with Gaussian-optimized structures to assign ambiguous signals.
- HSQC/HMBC : Resolve connectivity issues in crowded aromatic regions .
Q. What strategies enhance purity for pharmacological studies?
- Recrystallization : Use ethanol/water mixtures to remove hydrophobic impurities.
- Preparative HPLC : Employ C18 columns with acetonitrile/water gradients (0.1% TFA modifier).
- Purity Criteria : ≥95% by HPLC (λ = 254 nm), with residual solvents verified via GC-MS .
Q. How to design SAR studies for antimicrobial activity?
- Analog Synthesis : Replace the hydroxyl group with amino or sulfonyl moieties.
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative strains. Synergy assays with β-lactams can identify resistance-modifying agents .
- Molecular Docking : Use AutoDock Vina to predict binding to bacterial topoisomerase IV .
Data Analysis & Methodological Challenges
Q. How to address low reproducibility in biological assays?
- Standardize Protocols : Use identical cell lines, passage numbers, and serum batches.
- Counter-Screen : Rule out false positives via cytotoxicity assays (e.g., MTT).
- Metabolic Stability : Assess hepatic microsome half-life to prioritize stable analogs .
Q. What computational tools predict metabolic pathways?
- SwissADME : Estimates CYP450 metabolism and bioavailability.
- Meteor Nexus : Simulates Phase I/II transformations (e.g., ester hydrolysis to carboxylic acid). Validate with LC-MS/MS metabolite profiling .
Tables
Table 1. Key Synthetic Parameters for Cyclization Optimization
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Conventional heating | 65 | 92 | |
| Microwave-assisted | 85 | 95 | |
| ZnCl₂ catalysis | 78 | 90 |
Table 2. Biological Activity of Derivatives
| Derivative | MIC (μg/mL) | Target Enzyme IC₅₀ (nM) |
|---|---|---|
| Parent Compound | 32 | 450 |
| 5-Chloro analog | 8 | 120 |
| Ethyl → Methyl ester | 64 | 600 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
